3-cyclopropyl-1-ethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

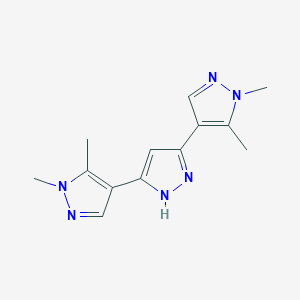

“3-cyclopropyl-1-ethyl-1H-pyrazole” is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyrazole, a class of organic compounds that are heterocyclic and contain a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-cyclopropyl-1-ethyl-1H-pyrazole”, can be achieved through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .

Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-ethyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are a cyclopropyl group and an ethyl group .

Chemical Reactions Analysis

Pyrazole derivatives, including “3-cyclopropyl-1-ethyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, oxidative cyclizations, and N-arylation reactions .

Applications De Recherche Scientifique

Selective Synthesis and Chemical Transformations

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are crucial for developing various bioactive molecules and have potential pharmaceutical applications (Lebedˈ et al., 2012).

Green Synthesis Approaches : The synthesis of pyrano[2,3-c]pyrazoles through a green, solvent-free process highlights the environmental benefits of using such methodologies in chemical synthesis. These compounds have been explored for their potential in various biological activities and as intermediates in organic synthesis (Al-Matar et al., 2010).

Cyclopropanation Reactions : Cyclopropyl-substituted polymers, derived from the catalytic cyclopropanation of polybutadienes with ethyl diazoacetate, showcase the utility of cyclopropyl derivatives in modifying polymer structures for improved material properties (Urbano et al., 2010).

Ultrasonic Synthesis Techniques : The use of ultrasound irradiation for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrates an innovative approach to enhance reaction rates and selectivity in chemical synthesis. Such techniques offer advantages in terms of efficiency and environmental impact (Machado et al., 2011).

Heterocyclic Compound Development

- Novel Pyrazole Derivatives : The synthesis of new 3H-pyrazoles directly from propargyl alcohols through 1,3-dipolar cycloaddition reactions exemplifies the development of novel heterocyclic compounds with potential applications in drug discovery and development (Hamdi et al., 2005).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-ethyl-1H-pyrazole involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate followed by cyclization of the resulting hydrazone intermediate.", "Starting Materials": [ "Cyclopropyl ethyl ketone", "Hydrazine hydrate", "Sodium acetate", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropyl ethyl ketone is reacted with hydrazine hydrate in the presence of sodium acetate and acetic acid to form the corresponding hydrazone intermediate.", "Step 2: The hydrazone intermediate is cyclized by heating with ethanol to form 3-cyclopropyl-1-ethyl-1H-pyrazole.", "Step 3: The product is purified by recrystallization from ethanol." ] } | |

Numéro CAS |

1170112-67-0 |

Nom du produit |

3-cyclopropyl-1-ethyl-1H-pyrazole |

Formule moléculaire |

C8H12N2 |

Poids moléculaire |

136.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.